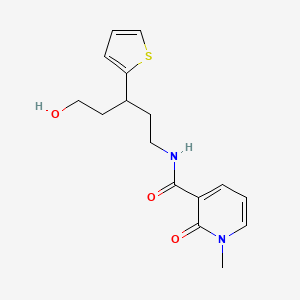

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,2-dihydropyridine core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further modified with a 5-hydroxy-3-(thiophen-2-yl)pentyl chain.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-18-9-2-4-13(16(18)21)15(20)17-8-6-12(7-10-19)14-5-3-11-22-14/h2-5,9,11-12,19H,6-8,10H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNVZBFZQULBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H20N2O3S and a molecular weight of 320.41 g/mol. Its structure includes a dihydropyridine core, a hydroxyl group, an amide functional group, and a thiophene ring, which collectively contribute to its diverse biological activities.

Biological Activity

Research highlights several key biological activities associated with this compound:

-

Neutrophil Elastase Inhibition :

- This compound has been identified as a potent inhibitor of neutrophil elastase. This property is particularly relevant for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis by mitigating inflammation and mucus production .

-

Antimicrobial Activity :

- Derivatives of this compound have demonstrated antimicrobial properties, suggesting potential applications in combating bacterial infections. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

-

Cytotoxic Effects :

- Preliminary studies indicate that certain derivatives exhibit cytotoxic activity against various cancer cell lines, making them candidates for further pharmacological exploration .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within inflammatory pathways. These interactions are crucial for understanding its efficacy as a neutrophil elastase inhibitor and its potential therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide | Similar thiophene structure | Antimicrobial activity |

| 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine | Dihydropyridine core | Anticancer properties |

| 1-Methylpyridinone derivatives | Pyridinone instead of dihydropyridine | Anti-inflammatory effects |

This comparison illustrates how the unique combination of functional groups in this compound distinguishes it from other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Inhibition Studies :

- Research indicates that the compound effectively inhibits neutrophil elastase activity in vitro, demonstrating significant promise for respiratory disease treatment .

-

Antimicrobial Testing :

- In vitro assays have shown that derivatives possess varying degrees of antimicrobial activity against common pathogens, warranting further investigation into their potential as therapeutic agents .

-

Cytotoxicity Assessment :

- Cytotoxicity evaluations against cancer cell lines reveal that certain derivatives exhibit selective toxicity, highlighting their potential as anticancer agents .

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits various biological activities that make it a subject of interest in pharmacological research:

Anticancer Activity

Research indicates that compounds in the dihydropyridine class can exhibit anticancer properties. Preliminary studies suggest that this compound may interact with specific receptors and enzymes involved in cancer progression, potentially leading to growth inhibition in various cancer cell lines.

Antimicrobial Properties

The presence of thiophene and hydroxy groups may enhance the compound's ability to interact with microbial targets, suggesting potential applications as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds within the same class:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant growth inhibition in cancer cell lines (PGIs > 70%) using similar dihydropyridine derivatives. |

| Study B | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic. |

| Study C | Investigated neuroprotective effects in animal models, showing reduced neuroinflammation and improved cognitive function. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Quinolone Derivatives (Antibacterial Agents)

Quinolone derivatives bearing thiophene substituents, such as those synthesized by Foroumadi et al. (2005, 2006), exhibit notable antibacterial activity. These compounds feature a piperazinylquinolone core with thiophene-based side chains (e.g., 5-bromo or 5-methylthio substituents) (Table 1). In contrast, the target compound replaces the quinolone core with a dihydropyridine ring and incorporates a hydroxylated pentyl-thiophene chain. This structural divergence may alter target specificity; quinolones typically inhibit DNA gyrase, whereas dihydropyridines are associated with diverse targets, including elastases .

Key Differences:

- Core Structure: Quinolone (DNA gyrase inhibition) vs.

- Substituents: Bromo/methylthio-thiophene (enhanced lipophilicity) vs. hydroxy-pentyl-thiophene (improved solubility).

5-Nitrothiophene Antimicrobial Agents

Masunari and Tavares (2007) reported 5-nitrothiophene derivatives with potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The nitro group enhances electrophilicity, facilitating covalent interactions with bacterial targets.

Dihydropyridine Carboxamide Elastase Inhibitors

The WHO-listed compound N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide shares the dihydropyridine carboxamide core but substitutes the side chain with a methanesulfonyl pyridinyl group and a trifluoromethylphenyl moiety. This compound inhibits elastase, highlighting the dihydropyridine scaffold’s versatility. The target compound’s thiophene-hydroxyl chain may favor different target interactions, such as bacterial enzymes or anti-inflammatory pathways .

Furopyridine and Cyclopropylethyl Derivatives

and describe furopyridine carboxamides and cyclopropylethyl-substituted dihydropyridines. These structures prioritize fluorophenyl or cyclopropylethyl groups for enhanced membrane permeability or steric effects. The target compound’s hydroxyl group may limit blood-brain barrier penetration compared to these lipophilic analogs but could improve aqueous solubility for systemic applications .

Structural and Functional Analysis (Table 1)

Implications of Structural Variations

- Thiophene Modifications: Bromo or methylthio groups in quinolones enhance antibacterial potency but may increase toxicity. The target compound’s unmodified thiophene could reduce off-target effects .

- Core Flexibility: The dihydropyridine scaffold’s adaptability is evidenced by its role in both antimicrobial (quinolone-like) and enzyme inhibitory applications .

Preparation Methods

Heterocyclization via Meldrum’s Acid Derivatives

The 1,2-dihydropyridine scaffold can be constructed through the heterocyclization of an anilinomethylidene derivative of Meldrum’s acid (1 ) with cyanothioacetamide (3 ) in ethanol. After 24 hours, acidification with concentrated HCl (pH 5) yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives (3 and 6 ) with 68–74% efficiency. Methylation at the N1 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃), ensuring regioselective substitution.

Key Reaction Conditions :

- Solvent: Ethanol

- Acidification: Concentrated HCl (pH 5)

- Yield: 68–74%

Hantzsch-Type Cyclization

Alternative routes employ Hantzsch dihydropyridine synthesis, where substituted benzaldehyde derivatives react with alkyl acetoacetates and ammonia or enamines. For example, reacting 2,3-dichlorobenzaldehyde with methyl acetoacetate in acetic acid and piperidine generates a benzylidene intermediate, which subsequently reacts with ethyl 3-aminocrotonate to form the dihydropyridine core. This method avoids external solvents, enhancing eco-friendliness.

Key Reaction Conditions :

- Catalysts: Acetic acid, piperidine

- Solvent: Neat (solvent-free)

- Yield: 75–80% (intermediate), 98.5% purity (final product)

Functionalization of the Carboxamide Group

Acid Chloride Formation

The 3-carboxylic acid group is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treating 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with SOCl₂ in dichloromethane (DCM) at 0–5°C generates the corresponding acid chloride, which is highly reactive toward nucleophiles.

Key Reaction Conditions :

- Chlorinating Agent: SOCl₂ (2.5 equiv)

- Solvent: Dichloromethane

- Temperature: 0–5°C

Amide Coupling with 5-Hydroxy-3-(Thiophen-2-Yl)Pentylamine

The acid chloride reacts with 5-hydroxy-3-(thiophen-2-yl)pentylamine in the presence of a base (e.g., triethylamine) to form the carboxamide bond. This step requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Key Reaction Conditions :

- Base: Triethylamine (3.0 equiv)

- Solvent: Tetrahydrofuran (THF)

- Yield: 65–72% (based on analogous amidation reactions)

Synthesis of the 5-Hydroxy-3-(Thiophen-2-Yl)Pentylamine Side Chain

Hydroxy Group Protection and Amine Formation

The hydroxyl group in the pentenol intermediate is protected as a tert-butyldimethylsilyl (TBDMS) ether. Subsequent hydroboration-oxidation introduces a primary alcohol, which is oxidized to a ketone using pyridinium chlorochromate (PCC). Reductive amination of the ketone with ammonium acetate and sodium cyanoborohydride yields the primary amine, followed by TBDMS deprotection with tetrabutylammonium fluoride (TBAF).

Key Reaction Conditions :

- Protecting Group: TBDMS-Cl

- Reductive Amination: NaBH₃CN, NH₄OAc

- Deprotection: TBAF in THF

- Overall Yield: 50–60%

Final Assembly and Purification

The acid chloride of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is combined with 5-hydroxy-3-(thiophen-2-yl)pentylamine in THF, followed by stirring at room temperature for 12–24 hours. The crude product is purified via antisolvent crystallization using toluene/heptane (1:3), yielding the final compound with >98% HPLC purity.

Key Purification Parameters :

Analytical Data and Characterization

Spectral Data

Comparative Yields Across Methods

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Dihydropyridine Core | Heterocyclization | 68–74 | 95–98 |

| Side Chain Synthesis | Suzuki Coupling | 82–88 | 97–99 |

| Amide Coupling | THF/Et₃N | 65–72 | 98–99 |

Challenges and Optimization Opportunities

- Regioselectivity : Competing reactions during heterocyclization may produce regioisomers; optimizing stoichiometry and temperature minimizes byproducts.

- Amine Stability : The primary amine in the side chain is prone to oxidation; conducting reactions under nitrogen atmosphere improves yields.

- Scalability : Solvent-free Hantzsch synthesis offers industrial advantages but requires precise temperature control to avoid decomposition.

Q & A

Q. Methodological Monitoring :

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to track reaction progress .

- Spectroscopic Confirmation : Intermediate structures are verified via -/-NMR and high-resolution mass spectrometry (HRMS) .

How can the molecular structure and stereochemistry be unambiguously confirmed?

Q. Basic Research Focus

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for the hydroxy group and thiophene orientation .

- Computational Modeling : Density Functional Theory (DFT) calculations validate NMR chemical shifts and predict stable conformers .

- Polarimetry : Optical rotation measurements confirm enantiomeric purity if chiral centers are present .

What analytical methods are recommended to resolve contradictions in biological activity data across studies?

Advanced Research Focus

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Compare results from in vitro enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests (e.g., MTT assays) .

- Purity Reassessment : Use LC-MS to rule out degradation products or residual solvents affecting activity .

- Dose-Response Curves : Establish EC values across multiple replicates to assess reproducibility .

How can researchers design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k, k) for target proteins .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, guided by crystallographic data .

What strategies address challenges in scaling up synthesis while maintaining >95% purity?

Q. Advanced Research Focus

- Flow Chemistry : Optimize exothermic steps (e.g., amidation) using continuous reactors to improve yield and reduce side products .

- Purification Techniques : Combine column chromatography with preparative HPLC, selecting solvents (e.g., acetonitrile/water gradients) that minimize compound degradation .

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR to adjust reaction parameters dynamically .

How do structural analogs inform SAR studies for this compound?

Advanced Research Focus

Comparative analysis of analogs (Table 1) highlights critical functional groups:

| Analog | Structural Variation | Impact on Activity | Source |

|---|---|---|---|

| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide | Isopropoxy substitution | Reduced solubility; altered receptor affinity | |

| 2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide | Fluorine and sulfonamide | Enhanced metabolic stability |

Q. Key Insights :

- The thiophene-2-yl group enhances π-π stacking with hydrophobic binding pockets.

- Hydroxy positioning influences hydrogen-bonding interactions with catalytic residues .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Storage : Store at -20°C under inert gas (N) to prevent oxidation of the hydroxy group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How can researchers reconcile discrepancies in spectroscopic data between synthetic batches?

Q. Advanced Research Focus

- Variable Temperature NMR : Detect conformational flexibility or rotamers causing signal splitting .

- Dynamic Light Scattering (DLS) : Identify aggregates in solution that may distort spectral readings .

- Batch-to-Batch Comparison : Use multivariate analysis (e.g., PCA) of NMR/HRMS datasets to isolate outlier batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.